molecular formula C6H7N3 B8757511 2-[1-(Methylamino)ethylidene]propanedinitrile CAS No. 118663-61-9

2-[1-(Methylamino)ethylidene]propanedinitrile

Cat. No. B8757511
Key on ui cas rn: 118663-61-9
M. Wt: 121.14 g/mol
InChI Key: UHOJVPCQFAGBLJ-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Add methylamine (1120 mL, 2.6 Eq.) to 2-(1-ethoxy-ethylidene)-malononitrile (115 g, 0.84 mol) in ether dropwise while stirring at room temperature under a nitrogen atmosphere. Stir at this temperature for 2 hours and then concentrate under reduced vacuum. Triturate the resulting solid in ethyl acetate (400 mL) and filter to produce 102 g of the title compound as a tan solid. Mass spectrum (m/e): 122.0 (M*+1): (Bruker 300)
Quantity
1120 mL
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C(O[C:6](=[C:8]([C:11]#[N:12])[C:9]#[N:10])[CH3:7])C>CCOCC>[CH3:1][NH:2][C:6](=[C:8]([C:11]#[N:12])[C:9]#[N:10])[CH3:7]

Inputs

Step One
Name
Quantity
1120 mL
Type
reactant
Smiles
CN
Name
Quantity
115 g
Type
reactant
Smiles
C(C)OC(C)=C(C#N)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir at this temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced vacuum
CUSTOM
Type
CUSTOM
Details
Triturate the resulting solid in ethyl acetate (400 mL)
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
CNC(C)=C(C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 102 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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